[(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide
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Overview
Description
[(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide is a chemical compound with the molecular formula C32H53BrN2O4 and a molecular weight of 593.68 . It is primarily used in research settings, particularly in the fields of neurology and proteomics .
Preparation Methods
The synthesis of [(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide involves several steps, typically starting with the preparation of the pyrrolidine ring. The synthetic routes and reaction conditions are complex and often require precise control of temperature, pH, and other factors .
Chemical Reactions Analysis
[(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
[(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide is used extensively in scientific research. In chemistry, it serves as a reference standard for analytical methods . In biology and medicine, it is used to study neuromuscular blocking agents and their effects on the nervous system . The compound’s unique structure makes it valuable for investigating the mechanisms of action of similar neuromuscular blocking agents . In industry, it is used in the development of new pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of [(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide involves its interaction with specific molecular targets in the nervous system . It binds to nicotinic acetylcholine receptors at the neuromuscular junction, blocking the transmission of nerve impulses to muscles . This results in muscle relaxation and paralysis, which is useful in various medical and research applications .
Comparison with Similar Compounds
[(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide is similar to other neuromuscular blocking agents, such as rocuronium and vecuronium . it has unique properties that make it valuable for specific research applications . For example, its structure allows for more precise studies of the interactions between neuromuscular blocking agents and their molecular targets . Other similar compounds include pancuronium and atracurium, which also act on nicotinic acetylcholine receptors but have different pharmacokinetic and pharmacodynamic profiles .
Properties
CAS No. |
1190105-65-7 |
---|---|
Molecular Formula |
C32H53BrN2O3 |
Molecular Weight |
593.7 g/mol |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide |
InChI |
InChI=1S/C32H53N2O3.BrH/c1-5-16-34(17-8-9-18-34)28-20-26-24-11-10-23-19-29(36)27(33-14-6-7-15-33)21-32(23,4)25(24)12-13-31(26,3)30(28)37-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |
InChI Key |
WXZVCMSZGNGDKJ-FMCCZJBLSA-M |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
Synonyms |
1-[(2β,3α,5α,16β,17β)-17-(Acetyloxy)-3-hydroxy-2-(1-pyrrolidinyl)androstan-16-yl]-1-(2-propen-1-yl)-pyrrolidinium Bromide |
Origin of Product |
United States |
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